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molecular formula C9H12N2O2 B1622462 3,5-Dimethoxy-benzamidine CAS No. 26130-49-4

3,5-Dimethoxy-benzamidine

Cat. No. B1622462
M. Wt: 180.2 g/mol
InChI Key: QRVKAODVZAZVOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06867205B2

Procedure details

Dry HCl gas was bubbled through a cooled (−15° C.) solution of 3,5-dimethoxybenzonitrile (1.50 g, 9.20 mmol) for 30 minutes. The reaction mixture was placed in a refrigerator overnight. After evaporation of the solvent, a white solid was obtained which was dissolved in ethanol. 9.2 ml of a 2molar solution of ammonia in Methanol was added and the reaction mixture was stirred at room temperature overnight. After evaporation of the solvent, the title compound, MS: m/e=181.2 (M+H+), (1.21 g, 71%) was obtained by chromatographic purification of the residue (silica gel, MeOH, DCM).
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:11][CH3:12])[CH:10]=1)[C:6]#[N:7].[NH3:13]>C(O)C.CO>[CH3:12][O:11][C:9]1[CH:8]=[C:5]([CH:4]=[C:3]([O:2][CH3:1])[CH:10]=1)[C:6]([NH2:13])=[NH:7]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
COC=1C=C(C#N)C=C(C1)OC
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Dry HCl gas was bubbled through
CUSTOM
Type
CUSTOM
Details
was placed in a refrigerator overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
a white solid was obtained which
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC=1C=C(C(=N)N)C=C(C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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